5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide
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Overview
Description
5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide typically involves the formation of the isoxazole ring followed by the introduction of the indazole and cyclopropyl groups. One common method for synthesizing isoxazoles is through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. This reaction is often carried out under mild conditions and can be catalyzed by various metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives have similar biological activities and applications.
Isoxazole Derivatives: Other isoxazole derivatives, such as N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea, are also studied for their therapeutic potential.
Uniqueness
5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide is unique due to its specific combination of the isoxazole, indazole, and cyclopropyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
5-Cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide is a synthetic compound belonging to the class of isoxazole derivatives. Its unique structural features, including the isoxazole, indazole, and cyclopropyl groups, contribute to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Molecular Formula: C₁₄H₁₂N₄O₂
- IUPAC Name: 5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide
- CAS Number: 1219914-90-5
The compound exhibits a unique combination of heterocyclic rings that influence its biological interactions and pharmacological properties.
The biological activity of this compound primarily involves its interaction with various molecular targets. Research indicates that it may act as a kinase inhibitor, affecting signaling pathways involved in cell proliferation and survival. Notably, it has shown potential in inhibiting key kinases such as Glycogen Synthase Kinase 3 (GSK-3) and Janus Kinases (JAK) .
Cytotoxicity and Antitumor Activity
Studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example, it has been tested against human promyelocytic leukemia cells (HL-60), demonstrating significant cytotoxicity at concentrations ranging from 86 to 755 μM. The compound's mechanism appears to involve promoting apoptosis and cell cycle arrest .
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
HL-60 | 86 - 755 | Apoptosis & Cell Cycle Arrest |
Anti-inflammatory Effects
In addition to its antitumor properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Case Studies
Case Study 1: Anticancer Activity
In a recent study, researchers synthesized a series of isoxazole derivatives, including our compound of interest. The results indicated that it effectively inhibited cell growth in several cancer models, with specific effects on gene expression related to apoptosis (e.g., downregulation of Bcl-2) .
Case Study 2: Kinase Inhibition
Another study focused on the compound's ability to inhibit various kinases involved in cancer progression. The findings revealed that it significantly reduced kinase activity associated with tumor growth and metastasis .
Comparison with Related Compounds
This compound shares structural similarities with other isoxazole derivatives but exhibits distinct biological activities due to its unique configuration.
Compound | Biological Activity | Unique Features |
---|---|---|
Indole Derivatives | Antitumor | Different heterocyclic structure |
Other Isoxazole Derivatives | Varies (antimicrobial, anticancer) | Different substituents on isoxazole |
Properties
IUPAC Name |
5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c19-14(12-6-13(20-18-12)8-1-2-8)16-10-4-3-9-7-15-17-11(9)5-10/h3-8H,1-2H2,(H,15,17)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOUWFBXNXZVDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.